molecular formula C23H20N2O3 B593369 3-(1-naphthalenylcarbonyl)-1H-indazole-1-pentanoicacid CAS No. 1850409-18-5

3-(1-naphthalenylcarbonyl)-1H-indazole-1-pentanoicacid

Cat. No.: B593369
CAS No.: 1850409-18-5
M. Wt: 372.4 g/mol
InChI Key: XAOOYUZHRQLPHJ-UHFFFAOYSA-N
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Description

THJ2201 N-pentanoic acid metabolite (CRM) is a certified reference material that is structurally categorized as a synthetic cannabinoid. It is an expected metabolite of THJ2201, where the terminal alkyl fluoride has been replaced with a carboxyl group. This compound is primarily used in research and forensic applications to study the metabolism and effects of synthetic cannabinoids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of THJ2201 N-pentanoic acid metabolite involves several steps, starting from the parent compound THJ2201. The key transformation is the replacement of the terminal alkyl fluoride with a carboxyl group. This can be achieved through a series of organic reactions, including:

    Hydrolysis: The terminal alkyl fluoride group in THJ2201 is hydrolyzed to form a carboxylic acid group.

    Oxidation: The intermediate product is further oxidized to ensure complete conversion to the carboxylic acid form.

Industrial Production Methods

Industrial production of THJ2201 N-pentanoic acid metabolite follows similar synthetic routes but on a larger scale. The process involves:

    Batch Processing: Large quantities of THJ2201 are subjected to hydrolysis and oxidation reactions in batch reactors.

    Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

THJ2201 N-pentanoic acid metabolite undergoes various chemical reactions, including:

    Oxidation: Conversion of intermediate products to carboxylic acids.

    Reduction: Potential reduction of the carboxylic acid group to alcohols under specific conditions.

    Substitution: Possible substitution reactions at the indazole ring or naphthalenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, dichloromethane, water.

Major Products

The major product of these reactions is the THJ2201 N-pentanoic acid metabolite itself, with potential side products depending on the reaction conditions and reagents used.

Scientific Research Applications

THJ2201 N-pentanoic acid metabolite is used extensively in scientific research, including:

Mechanism of Action

The mechanism of action of THJ2201 N-pentanoic acid metabolite involves its interaction with cannabinoid receptors in the body. The compound binds to these receptors, mimicking the effects of natural cannabinoids. This interaction triggers a cascade of molecular events, leading to various physiological and psychological effects. The primary molecular targets are the CB1 and CB2 receptors, which are part of the endocannabinoid system.

Comparison with Similar Compounds

Similar Compounds

    THJ2201: The parent compound, which contains a terminal alkyl fluoride group instead of a carboxyl group.

    AM2201: Another synthetic cannabinoid with a similar structure but different substituents.

    JWH-018: A well-known synthetic cannabinoid with a different core structure but similar pharmacological effects.

Uniqueness

THJ2201 N-pentanoic acid metabolite is unique due to its specific structural modification, which allows for detailed studies of its metabolic pathways and effects. This compound provides valuable insights into the metabolism of synthetic cannabinoids and helps in developing analytical methods for their detection .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

5-[3-(naphthalene-1-carbonyl)indazol-1-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c26-21(27)14-5-6-15-25-20-13-4-3-11-19(20)22(24-25)23(28)18-12-7-9-16-8-1-2-10-17(16)18/h1-4,7-13H,5-6,14-15H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOOYUZHRQLPHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=NN(C4=CC=CC=C43)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301342684
Record name 5-[3-(1-Naphthoyl)-1H-indazol-1-yl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301342684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1850409-18-5
Record name 5-[3-(1-Naphthoyl)-1H-indazol-1-yl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301342684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-naphthalenylcarbonyl)-1H-indazole-1-pentanoicacid
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3-(1-naphthalenylcarbonyl)-1H-indazole-1-pentanoicacid
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3-(1-naphthalenylcarbonyl)-1H-indazole-1-pentanoicacid
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3-(1-naphthalenylcarbonyl)-1H-indazole-1-pentanoicacid
Reactant of Route 5
3-(1-naphthalenylcarbonyl)-1H-indazole-1-pentanoicacid
Reactant of Route 6
3-(1-naphthalenylcarbonyl)-1H-indazole-1-pentanoicacid

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